5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
“5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the empirical formula C10H11N3OS . It is a solid substance and its molecular weight is 221.28 .
Molecular Structure Analysis
The SMILES string of this compound isNC1=NN=C(CCOC2=CC=CC=C2)S1
. This indicates that the compound contains a thiadiazole ring with an amine group at one end and a phenoxyethyl sulfanyl group at the other end . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 221.28 . The InChI key of this compound isYZEIHPOKYUQDBF-UHFFFAOYSA-N
.
Scientific Research Applications
Anticancer Applications
A significant application of 1,3,4-thiadiazole derivatives, including those related to 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, is in the development of novel anticancer agents. These compounds have been synthesized and evaluated for their cytotoxic activities against a panel of human cancer cell lines. For example, certain derivatives have shown promising activities, with IC50 values ranging from 0.04 to 23.6 µM against nine human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Shi et al., 2013). Another study highlighted the design of drug-like molecules combining 1,3,4-thiadiazole with other pharmacophoric elements, demonstrating a cost-effective approach for synthesizing compounds with potential anticancer properties (Yushyn et al., 2022).
Antimicrobial and Antifungal Applications
1,3,4-Thiadiazole derivatives have also been explored for their antimicrobial and antifungal activities. Research has demonstrated that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (Sych et al., 2019). Another study synthesized and evaluated the antimicrobial activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid, showing significant activity against S. aureus and E. coli (Hussain et al., 2008).
Applications in Material Science
The compound and its derivatives have found applications in material science, particularly in the crystal engineering of organometallic materials. For instance, ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core has been investigated, revealing the potential of these compounds in the development of novel organometallic materials (Ardan et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c11-9-12-13-10(16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUQIVQGVCXZOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.